Ethyl 4-bromo-2-methylnicotinate

Catalog No.
S972816
CAS No.
1256818-41-3
M.F
C9H10BrNO2
M. Wt
244.088
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-2-methylnicotinate

CAS Number

1256818-41-3

Product Name

Ethyl 4-bromo-2-methylnicotinate

IUPAC Name

ethyl 4-bromo-2-methylpyridine-3-carboxylate

Molecular Formula

C9H10BrNO2

Molecular Weight

244.088

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-6(2)11-5-4-7(8)10/h4-5H,3H2,1-2H3

InChI Key

YLQWMYIZFWWUAD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CN=C1C)Br
  • Organic synthesis

    EBMN possesses a brominated pyridine ring, a common functional group used as a starting material or intermediate in various organic syntheses. The bromo group can be readily displaced by other nucleophiles, allowing for the creation of diverse new molecules PubChem, Ethyl 5-bromo-2-methylnicotinate: .

  • Medicinal chemistry

    Nicotinic acid derivatives, including those with a bromine substitution, have been explored for their potential medicinal properties. EBMN's structural similarity to these compounds might warrant investigation for similar bioactivities NCBI, Search for: nicotinic acid derivatives medicinal chemistry.

  • Material science

    Pyridine derivatives can find applications in material science due to their aromatic character and ability to form various functional groups. EBMN's structure might be of interest for studies on novel materials with specific properties Royal Society of Chemistry, Applications of Pyridine Derivatives in Material Science.

Ethyl 4-bromo-2-methylnicotinate is a chemical compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol. It is categorized as an alkyl halide and a derivative of nicotinic acid, featuring a bromine atom at the 4-position and an ethyl ester at the 2-position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols. For instance, reactions with sodium phenylthiolate yield substitution products .
  • Coupling Reactions: It may participate in coupling reactions, such as Suzuki coupling, where it reacts with organoboron compounds to form biaryl compounds .
  • Reduction Reactions: The compound can also be reduced to form corresponding amines or alcohols, depending on the reaction conditions.

Several synthesis methods have been documented for Ethyl 4-bromo-2-methylnicotinate:

  • Bromination of Nicotinic Acid Derivatives: Bromination of 2-methylnicotinic acid followed by esterification with ethanol can yield the desired compound.
  • Alkylation Reactions: Starting from 4-bromonicotinic acid, alkylation with ethyl bromide in the presence of a base can lead to the formation of Ethyl 4-bromo-2-methylnicotinate.
  • Ugi Reaction: This multi-component reaction can also be employed to synthesize derivatives, including this compound, by reacting amines, isocyanides, and carboxylic acids .

Ethyl 4-bromo-2-methylnicotinate has several potential applications:

  • Pharmaceutical Development: It serves as a precursor for various pharmaceutical agents.
  • Organic Synthesis: The compound is utilized in synthetic pathways to create more complex molecules.
  • Research Tool: It may be used in biological studies to explore nicotinic receptor interactions and other pharmacological activities.

Interaction studies involving Ethyl 4-bromo-2-methylnicotinate focus on its reactivity with various nucleophiles and its potential binding affinity to biological targets:

  • Binding Studies: Research into how this compound interacts with nicotinic acetylcholine receptors may reveal insights into its pharmacological properties.
  • Reactivity Profiles: Understanding its reactivity with different nucleophiles aids in predicting its behavior in synthetic routes.

Ethyl 4-bromo-2-methylnicotinate shares similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesSimilarity (to Ethyl 4-bromo-2-methylnicotinate)
Ethyl 2-bromo-4-methylnicotinateBromine at position 2High (1.00)
Methyl 2-bromo-4-methylnicotinateMethyl group instead of ethylModerate (0.97)
Ethyl 2-bromo-4-phenylnicotinatePhenyl group instead of methylModerate (0.93)
Ethyl 5-bromo-2-methylnicotinateBromine at position 5Moderate (0.91)

These compounds exhibit variations in their biological activity and chemical reactivity due to differences in their substituents and positions of functional groups.

XLogP3

2.2

Wikipedia

Ethyl 4-bromo-2-methylpyridine-3-carboxylate

Dates

Modify: 2023-07-20

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